tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.421 [_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). One common approach is the reaction of a suitable benzene derivative with a piperidine derivative under controlled conditions[{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the spirocyclic structure[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time[_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process[{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Scientific Research Applications
Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Biology: : The compound can be used in the study of biological systems and pathways[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Medicine: benzo[c]azepine-4,4 ....
Industry: : The compound can be used in the production of materials with specific properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Mechanism of Action
The mechanism by which tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: is unique due to its specific structure and properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... Similar compounds include:
Tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Tert-butyl 2-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
These compounds share the spirocyclic structure but differ in the position of the oxo group, leading to variations in their chemical and biological properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....
Properties
IUPAC Name |
tert-butyl 3-oxospiro[2,5-dihydro-1H-2-benzazepine-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)13-20-16(19)22/h4-7H,8-13H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXAKAVXORPYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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